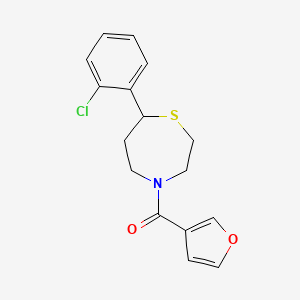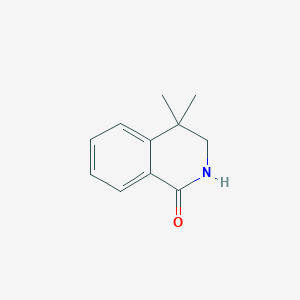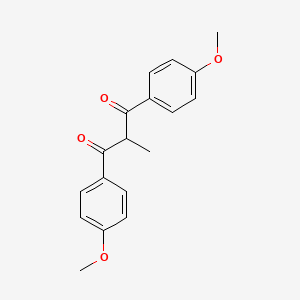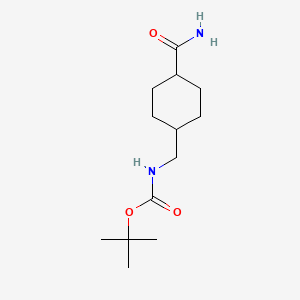
2-chloro-N-(2-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2-methoxyphenyl)propanamide, also known as Clomethiazole, is a chemical compound that belongs to the family of thiazole derivatives. It was first synthesized in the early 1950s and has been extensively studied for its pharmacological properties. Clomethiazole is commonly used as a sedative and hypnotic drug, but it also has potential applications in scientific research.
Scientific Research Applications
Bioactive Constituents Analysis
- A study on the bioactive constituents of Jolyna laminarioides identified a compound similar to 2-chloro-N-(2-methoxyphenyl)propanamide, which exhibited chymotrypsin inhibitory activity and showed activity against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Synthesis of Lipoxygenase Inhibitors
- Another study synthesized derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide, finding them to be moderately good inhibitors of the lipoxygenase enzyme (Aziz‐ur‐Rehman et al., 2016).
Melatonin Receptor Binding
- Research on substituted phenylalkyl amides, closely related to this compound, explored their potential as melatonin analogs. The study highlighted the importance of the methoxyl substituent's position for binding affinity (Garratt et al., 1996).
Antinociceptive Activity
- A study on 3(2H)‐Pyridazinone derivatives, including similar structures to this compound, revealed significant antinociceptive activity in mice. The propanamide derivatives were found more potent than their acetamide counterparts (Doğruer et al., 2000).
Antibacterial Activity
- Research on (6-methoxy-2-naphthyl) propanamide derivatives, closely related to the compound of interest, highlighted their potential antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria (Eissa et al., 2017).
Antimicrobial and Cytotoxic Activities
- A study synthesized thiazole derivatives similar to this compound, which showed promising antibacterial, anticandidal, and cytotoxic activities against various cell lines (Dawbaa et al., 2021).
properties
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(11)10(13)12-8-5-3-4-6-9(8)14-2/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLPMOQFUUOQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2998171.png)
![(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2998172.png)



![(E)-3-(4-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2998178.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2998179.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2998181.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2998182.png)
